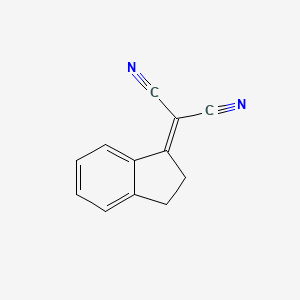

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

Description

The exact mass of the compound 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61801. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,3-dihydroinden-1-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-7-10(8-14)12-6-5-9-3-1-2-4-11(9)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLMCAQMRSYSBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C#N)C#N)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289528 | |

| Record name | 2-(2,3-dihydro-1h-inden-1-yliden)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2510-01-2 | |

| Record name | NSC61801 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,3-dihydro-1h-inden-1-yliden)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Analysis of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile (CAS No. 2510-01-2), a molecule of interest in synthetic chemistry and materials science.[1] Due to its specific nature, publicly available, complete experimental spectroscopic data for this compound is limited. Therefore, this guide will focus on the foundational principles and expected spectral characteristics based on an analysis of its structural features and data from analogous compounds. We will explore the theoretical underpinnings of key spectroscopic techniques, provide detailed experimental protocols for data acquisition, and offer insights into the interpretation of the resulting spectra. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing similar molecular scaffolds.

The molecular structure of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, with a molecular formula of C₁₂H₈N₂ and a molecular weight of 180.21 g/mol , presents several key features for spectroscopic analysis: a conjugated system involving the indene ring and the dinitrile group, aromatic and aliphatic protons, and distinct carbon environments.[1] Understanding the interplay of these features is crucial for a thorough characterization.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. For 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, the most prominent features will be the nitrile and alkene stretches, arising from the high degree of conjugation in the molecule. The selection of the sampling method, such as Attenuated Total Reflectance (ATR) or KBr pellet, is critical for obtaining a high-quality spectrum. ATR is often preferred for its simplicity and minimal sample preparation.

Expected Spectral Features:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C≡N (Nitrile) | ~2220 | Strong, Sharp | The strong electron-withdrawing nature of the two nitrile groups and conjugation will influence the exact position. |

| C=C (Alkene) | ~1600-1650 | Medium to Strong | Part of the conjugated system. |

| C-H (Aromatic) | ~3000-3100 | Medium to Weak | Stretching vibrations of the benzene ring. |

| C-H (Aliphatic) | ~2850-3000 | Medium to Weak | Stretching vibrations of the CH₂ groups in the indene ring. |

| C-H (Aromatic Bend) | ~690-900 | Strong | Out-of-plane bending vibrations, characteristic of the substitution pattern of the aromatic ring. |

Experimental Protocol: Acquiring an ATR-IR Spectrum

-

Instrument Preparation: Ensure the spectrometer is purged and a background spectrum of the clean ATR crystal is collected.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan.

-

Data Processing: The resulting spectrum should be baseline corrected and the peaks labeled.

Trustworthiness: The presence of a strong, sharp peak around 2220 cm⁻¹ is a definitive indicator of the nitrile functional groups. The combination of this with the characteristic aromatic and aliphatic C-H stretches provides a high-confidence preliminary identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

Expertise & Experience: NMR spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. For 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, both ¹H and ¹³C NMR will provide critical information. The choice of solvent is important; deuterated chloroform (CDCl₃) is a common choice for this type of organic molecule. High-field NMR (e.g., 400 MHz or higher) is recommended to resolve the complex splitting patterns expected in the aromatic region.

¹H NMR Spectroscopy

Expected Chemical Shifts and Splitting Patterns:

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic Protons | 7.2 - 7.8 | Multiplet (m) | 4H | The exact shifts and splitting will depend on the electronic environment of each proton on the benzene ring. |

| Aliphatic Protons (CH₂) | 2.8 - 3.2 | Triplet (t) or Multiplet (m) | 2H | Protons on the carbon adjacent to the aromatic ring. |

| Aliphatic Protons (CH₂) | 2.5 - 2.9 | Triplet (t) or Multiplet (m) | 2H | Protons on the carbon adjacent to the double bond. |

Causality in Experimental Choices: A 2D NMR experiment, such as COSY (Correlation Spectroscopy), would be invaluable in definitively assigning the aliphatic protons by showing the coupling between the two adjacent CH₂ groups.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and the magnetic field shimmed to achieve optimal resolution.

-

Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum should be phased, baseline corrected, and referenced to TMS (0 ppm). The peaks should be integrated and their multiplicities determined.

¹³C NMR Spectroscopy

Expected Chemical Shifts:

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Notes |

| C≡N (Nitrile) | 115 - 125 | Two distinct signals are possible. |

| C=C (Alkene) | 130 - 150 | The quaternary carbon of the double bond will be deshielded. |

| C (Aromatic) | 120 - 140 | Multiple signals are expected for the benzene ring carbons. |

| CH₂ (Aliphatic) | 25 - 40 | Two distinct signals are expected for the two methylene groups. |

| C (Quaternary, indene) | 140 - 160 | The carbon atom at the fusion of the two rings. |

Causality in Experimental Choices: A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be beneficial to distinguish between CH, CH₂, and CH₃ groups, although no CH₃ groups are present in this molecule. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate the proton and carbon signals, aiding in the definitive assignment of the aliphatic carbons.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

-

Data Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased, baseline corrected, and referenced.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns. Electron Ionization (EI) is a common technique that will likely cause significant fragmentation, providing a "fingerprint" for the molecule. Softer ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), can be used to confirm the molecular ion.

Expected Mass Spectrum Features (under EI):

-

Molecular Ion (M⁺): A peak at m/z = 180, corresponding to the molecular weight of the compound.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of CN groups (m/z = 154), and cleavage of the indene ring structure. The stability of the aromatic ring will likely result in prominent aromatic fragment ions.

Experimental Protocol: Acquiring an EI Mass Spectrum

-

Sample Introduction: The sample can be introduced directly via a solids probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Trustworthiness: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Workflow and Data Integration

The characterization of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile should follow a logical workflow to ensure a comprehensive and accurate structural elucidation.

Caption: Workflow for the spectroscopic characterization of a novel compound.

Conclusion

References

Sources

Physical and chemical properties of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

An In-depth Technical Guide to 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

Introduction

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, a derivative of the highly reactive malononitrile, serves as a pivotal building block in contemporary organic synthesis. Its structure, featuring a conjugated system formed by the indene core and the electron-withdrawing dicyanomethylene group, imparts unique electronic and chemical properties. This guide offers a comprehensive exploration of its physical and chemical characteristics, synthesis protocols, and reactivity profile, tailored for researchers in synthetic chemistry and drug development. The unique reactivity of malononitrile and its derivatives makes them valuable reagents for creating complex heterocyclic scaffolds and molecules with potential applications in materials science and pharmaceuticals.[1]

Molecular Structure and Identification

The molecule consists of a 2,3-dihydro-1H-indene (indane) skeleton, with a dicyanomethylene group attached via an exocyclic double bond at the 1-position. This arrangement creates a polarized π-system, which is central to its reactivity.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Causality: This protocol utilizes piperidine as a basic catalyst to deprotonate malononitrile, generating a nucleophilic carbanion. Ethanol serves as a suitable solvent that dissolves the reactants and facilitates the reaction at a moderate temperature. The workup is designed to precipitate the product upon cooling, as its solubility is significantly lower in the cold solvent, allowing for easy separation.

-

Reactant Preparation : In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-indanone (1.32 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 30 mL of absolute ethanol. [2]2. Catalyst Addition : To the stirred solution, add piperidine (0.1 mL, ~1 mmol) as a catalyst.

-

Reaction : Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Product Isolation : After completion, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Filtration and Washing : Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove residual impurities.

-

Purification : Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile as a crystalline solid.

-

Drying : Dry the purified product under vacuum.

Reaction Mechanism

Caption: Mechanism of the Knoevenagel condensation.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized product. [3][4]The key expected spectral features are detailed below.

| Spectroscopy | Feature | Expected Wavenumber / Chemical Shift | Assignment |

| FT-IR | C≡N stretch | ~2220 cm⁻¹ | Strong, sharp peak characteristic of a conjugated nitrile. [5] |

| C=C stretch | ~1600-1580 cm⁻¹ | Medium to strong peak for the exocyclic double bond conjugated with the aromatic ring and nitriles. | |

| C-H stretch (Aromatic) | ~3100-3000 cm⁻¹ | Peaks corresponding to the aromatic C-H bonds. | |

| C-H stretch (Aliphatic) | ~2950-2850 cm⁻¹ | Peaks for the methylene (-CH₂-) groups in the indane ring. | |

| ¹H-NMR | Aromatic Protons | ~7.2-7.8 ppm | Multiplets corresponding to the four protons on the benzene ring. |

| Methylene Protons (C3) | ~3.0-3.3 ppm | Triplet or multiplet for the two protons adjacent to the aromatic ring. | |

| Methylene Protons (C2) | ~2.7-3.0 ppm | Triplet or multiplet for the two protons adjacent to the C1 carbon. | |

| ¹³C-NMR | C≡N | ~112-115 ppm | Two peaks for the two nitrile carbons. [5] |

| Aromatic Carbons | ~120-145 ppm | Signals for the carbons of the benzene ring. | |

| C=C (Olefinic) | ~160 ppm (C1), ~85 ppm (Cα) | Signal for C1 of the indene ring and the α-carbon of the malononitrile moiety, respectively. The α-carbon is highly shielded. | |

| Aliphatic Carbons | ~30-40 ppm | Signals for the two methylene carbons (C2 and C3). | |

| Mass Spec. | Molecular Ion (M⁺) | m/z ≈ 180.07 | Corresponds to the molecular weight of C₁₂H₈N₂. |

Note: Predicted chemical shifts can vary based on the solvent and instrument used. The assignment of methylene protons is based on related indane structures where protons closer to the aromatic ring are typically deshielded. [6]

Chemical Reactivity and Potential Applications

The reactivity of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is dominated by its electron-deficient exocyclic double bond, making it an excellent Michael acceptor. The strong electron-withdrawing capacity of the two nitrile groups polarizes the C=C bond, rendering the β-carbon (C2 of the indane ring system in this context) susceptible to nucleophilic attack.

-

Michael Addition : The compound readily undergoes Michael addition with a variety of nucleophiles (e.g., amines, thiols, carbanions), providing a pathway to more complex, functionalized indane derivatives. This reaction is a key strategy for building molecular complexity.

-

Cycloaddition Reactions : The electron-deficient double bond can participate in cycloaddition reactions, serving as a dienophile in Diels-Alder reactions or in [2+2] cycloadditions to form spirocyclic compounds.

-

Applications in Synthesis : It serves as a precursor for various heterocyclic systems. For example, derivatives of this core structure are used in the synthesis of non-fullerene acceptors for organic solar cells, where the indene-dicyanomethylene unit acts as a potent electron acceptor. [7]While many high-performance materials are derivatives (e.g., containing oxo or fluoro groups), the fundamental chemistry is rooted in the properties of this core structure. [7]

Safety and Handling

The parent compound, malononitrile, is classified as extremely toxic and can be fatal if inhaled, swallowed, or in contact with skin. [8]It is metabolized in the body to produce cyanide. [8]While the toxicity data for 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is not as extensively documented, it must be handled with extreme caution, assuming a similar hazard profile due to the malononitrile moiety.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. [9][10]* Handling : All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [9]Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents. [9]Malononitrile itself can polymerize violently when heated or in the presence of strong bases. [8][11]* Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

ACS Publications. Chemistry of malononitrile | Chemical Reviews. Available from: [Link]

-

ResearchGate. Michael addition of malononitrile to indenones: Synthesis and characterization of 2-(1-oxo-2,3-dihydro-1H-inden-2-yl) (aryl)(methyl)malononitrile derivatives. Available from: [Link]

-

Alfa Aesar. Material Safety Data Sheet - Malononitrile. Available from: [Link]

-

INCHEM. ICSC 1466 - MALONONITRILE. Available from: [Link]

-

ARKAT USA. Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. Available from: [Link]

-

ResearchGate. Knoevenagel condensation of aromatic aldehydes with malononitrile. Available from: [Link]

-

Wikipedia. Malononitrile. Available from: [Link]

-

Synthesis Reviews. Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes. Available from: [Link]

-

ResearchGate. "On Water" Knoevenagel Condensation of Isatins with Malononitrile. Available from: [Link]

-

Banaras Hindu University. Novel Methods of Knoevenagel Condensation. Available from: [Link]

-

Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Available from: [Link]

-

ResearchGate. (PDF) The Chemistry of Malononitrile and its derivatives. Available from: [Link]

-

ResearchGate. 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile. Available from: [Link]

-

ResearchGate. NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Available from: [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Available from: [Link]

-

NIH National Center for Biotechnology Information. New multicomponent reactions in water: a facile synthesis of 1,3-dioxo-2-indanilidene-heterocyclic scaffolds and indenoquinoxalines through reaction of ninhydrin-malononitrile adduct with diverse N-binucleophiles. Available from: [Link]

-

Scribd. IR and NMR Practice 93. Available from: [Link]

-

MDPI. Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Malononitrile - Wikipedia [en.wikipedia.org]

- 3. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 4. scribd.com [scribd.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | 2083617-82-5 [chemicalbook.com]

- 8. MALONONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. fishersci.com [fishersci.com]

- 10. abdurrahmanince.net [abdurrahmanince.net]

- 11. ICSC 1466 - MALONONITRILE [inchem.org]

An In-depth Technical Guide to Ethyl 2-Phenylpropionate (CAS RN: 2510-99-8)

A Note on Chemical Identification: Initial searches for CAS number 2510-01-2 did not yield a specific chemical entity, suggesting a potential typographical error or an obsolete identifier. Based on the high similarity of the numerical designation, this guide focuses on Ethyl 2-phenylpropionate (CAS RN: 2510-99-8) , a structurally related and commercially significant compound. It is presumed that this is the compound of interest for researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-phenylpropionate, also known as ethyl hydratropate, is an ester of 2-phenylpropionic acid and ethanol. It belongs to the class of 2-arylpropionic acid derivatives, a group of compounds of significant interest in the pharmaceutical industry, most notably as precursors to the "profen" family of non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and analytical data for Ethyl 2-phenylpropionate, with a particular focus on its relevance in organic synthesis and drug development.

Chemical and Physical Properties

Ethyl 2-phenylpropionate is a colorless to pale yellow liquid with a characteristic fruity, floral aroma.[1] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 2510-99-8 | [2] |

| Molecular Formula | C₁₁H₁₄O₂ | [2] |

| Molecular Weight | 178.23 g/mol | [2] |

| Appearance | Colorless to light yellow liquid/semi-solid | [3] |

| Boiling Point | 122 °C at 20 mmHg | [3] |

| Density | ~1.012 g/cm³ | [3] |

| Solubility | Soluble in chloroform and ethyl acetate; insoluble in water. | [3][4] |

| LogP | ~2.77 | [3] |

Synthesis of Ethyl 2-Phenylpropionate

The synthesis of Ethyl 2-phenylpropionate is most commonly achieved through the Fischer esterification of 2-phenylpropionic acid with ethanol in the presence of an acid catalyst.

General Reaction Scheme

Caption: Fischer Esterification of 2-Phenylpropionic Acid.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of Ethyl 2-phenylpropionate:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-phenylpropionic acid (1 equivalent).

-

Addition of Reagents: Add an excess of absolute ethanol (e.g., 10 equivalents) to the flask to serve as both a reagent and a solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure Ethyl 2-phenylpropionate.[5]

Applications

Intermediate in Pharmaceutical Synthesis

The primary application of Ethyl 2-phenylpropionate in the pharmaceutical industry is as a key intermediate in the synthesis of 2-arylpropionic acids, a class of NSAIDs commonly known as "profens".[6] These drugs, including ibuprofen and ketoprofen, are widely used for their analgesic, anti-inflammatory, and antipyretic properties. The ethyl ester serves as a protected form of the carboxylic acid, which can be hydrolyzed in the final step of the synthesis.

Caption: General workflow for the hydrolysis of an ibuprofen ester to the active drug.

The hydrolysis of the ester to the active carboxylic acid is a critical final step. This is typically achieved under basic conditions followed by acidification.[7] The kinetics of this hydrolysis can be studied to understand the release of the active drug, which is particularly relevant for the design of prodrugs.[7]

Flavor and Fragrance Industry

Ethyl 2-phenylpropionate possesses a pleasant, sweet, and floral aroma with fruity and honey-like undertones.[8] This makes it a valuable component in the formulation of fragrances and flavors. It can be used to impart warmth and sweetness to floral compositions, particularly in rose accords, and to smooth the transitions between different notes in a fragrance.[8]

Spectroscopic Data

For the purpose of structural elucidation and quality control, the following spectroscopic data are characteristic of Ethyl 2-phenylpropionate.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.35-7.20 (m, 5H, Ar-H), 4.10 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.69 (q, J=7.2 Hz, 1H, -CH(CH₃)-), 1.48 (d, J=7.2 Hz, 3H, -CH(CH₃)-), 1.20 (t, J=7.1 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 174.5, 140.8, 128.6, 127.8, 127.2, 60.8, 45.7, 18.7, 14.1 |

| IR (Infrared) | ν (cm⁻¹): 3064, 3031, 2981, 1735 (C=O), 1496, 1455, 1180, 1026 |

| Mass Spectrometry (MS) | m/z (%): 178 (M⁺, 26), 105 (45), 104 (100), 91 (63), 78 (11), 77 (15) |

Note: NMR and MS data are predicted and compiled from typical values for this compound. For definitive analysis, comparison with a measured spectrum of a standard is recommended.[9][10]

Safety and Handling

Ethyl 2-phenylpropionate is considered an irritant.[3] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place.[3]

Always consult the latest Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Conclusion

Ethyl 2-phenylpropionate (CAS RN: 2510-99-8) is a versatile chemical with significant applications in both the pharmaceutical and fragrance industries. For drug development professionals, its role as a key intermediate in the synthesis of widely used NSAIDs makes it a compound of considerable interest. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in the development of new and improved therapeutic agents.

References

-

PrepChem.com. (n.d.). Synthesis of Ethyl2-[4-(2-oxo-1-cyclohexylidenemethyl)phenyl]propionate. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62469, Ethyl 2-ethyl-3-phenylpropanoate. Retrieved January 22, 2026, from [Link]

-

Khan, I., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals, 17(1), 1522. Available at: [Link]

-

Converti, A., et al. (2003). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Brazilian Journal of Pharmaceutical Sciences, 39(3), 309-316. Available at: [Link]

-

Ewing, M. W., et al. (1991). Tumor-promoting activity of ethyl phenylpropiolate. Carcinogenesis, 12(10), 1845-1850. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 562367, Ethyl 2-methyl-3-phenylpropanoate. Retrieved January 22, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved January 22, 2026, from [Link]

-

Weng, G., et al. (2014). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. ResearchGate. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). (+/-)-2-Phenylpropanoic Acid, ethyl ester. In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-[4-(2,2-dichlorovinyl)phenyl]propionate. Retrieved January 22, 2026, from [Link]

-

SpectraBase. (n.d.). Ethyl 2-fluoro-3-oxo-3-phenylpropanoate. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds.

-

Vandana, D., & Rattan, S. (2007). Synthesis and Hydrolytic Behavior of Ibuprofen Prodrugs and Their PEGylated Derivatives. AAPS PharmSciTech, 8(4), 92. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Ethyl 2-bromopropionate: A Versatile Intermediate in Chemical Synthesis. Retrieved January 22, 2026, from [Link]

-

Al-Ghanimy, A. M. A., & Al-Jebouri, M. M. (2012). Kinetic Study of the Hydrolysis of synthesized Ibuprofen Ester and its Biological Activity. Baghdad Science Journal, 9(4), 715-722. Available at: [Link]

- Google Patents. (n.d.). WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.

-

PubChemLite. (n.d.). Ethyl 2-phenylpropionate (C11H14O2). Retrieved January 22, 2026, from [Link]

-

Flavor and Extract Manufacturers Association. (n.d.). ETHYL 2-ACETYL-3-PHENYLPROPIONATE. Retrieved January 22, 2026, from [Link]

-

Wang, M., et al. (2016). Enzymatic Hydrolytic Resolution of Racemic Ibuprofen Ethyl Ester Using an Ionic Liquid as Cosolvent. Molecules, 21(7), 918. Available at: [Link]

-

Mosciano, G. (2009). Organoleptic Characteristics of Flavor Materials. Perfumer & Flavorist. Available at: [Link]

-

U.S. Food and Drug Administration. (n.d.). ethyl 2-acetyl-3-phenylpropionate. Retrieved January 22, 2026, from [Link]

-

The Good Scents Company. (n.d.). ethyl 2-cyclohexyl propionate poirenate. Retrieved January 22, 2026, from [Link]

-

Ay, K., et al. (2020). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Molecules, 25(21), 5029. Available at: [Link]

-

Al-Ghanimy, A. M. A., & Al-Jebouri, M. M. (2012). Kinetic Study of the Hydrolysis of synthesized Ibuprofen Ester and its Biological Activity. Baghdad Science Journal, 9(4), 715-722. Available at: [Link]

- Google Patents. (n.d.). US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.

-

PrepChem.com. (n.d.). Synthesis of A. Methyl 2-phenylpropionate. Retrieved January 22, 2026, from [Link]

-

Belsito, D., et al. (2012). Fragrance material review on 2-phenoxyethyl propionate. Food and Chemical Toxicology, 50, S1-S10. Available at: [Link]

-

Thomson, R. J., et al. (2026). Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. ETHYL 2-PHENYLPROPIONATE | 2510-99-8 [chemicalbook.com]

- 4. Ethyl 2-ethyl-3-phenylpropanoate | C13H18O2 | CID 62469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 8. fraterworks.com [fraterworks.com]

- 9. ETHYL 2-PHENYLPROPIONATE(2510-99-8) 1H NMR [m.chemicalbook.com]

- 10. Ethyl 3-phenylpropionate(2021-28-5) 1H NMR [m.chemicalbook.com]

The Therapeutic Potential of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile Derivatives: A Technical Guide for Drug Discovery

Abstract

The 2-(2,3-dihydro-1H-inden-1-ylidene)malononitrile scaffold represents a compelling starting point for the development of novel therapeutics. This technical guide provides an in-depth analysis of this core structure, detailing its synthesis, chemical properties, and burgeoning potential in medicinal chemistry. We will explore the derivatization of this molecule and its implications for treating a range of diseases, with a particular focus on oncology, inflammatory disorders, and neurodegenerative conditions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising class of compounds in their discovery pipelines.

Introduction: The 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile Core

The 2-(2,3-dihydro-1H-inden-1-ylidene)malononitrile core is a unique chemical entity characterized by a rigid indane framework fused with a highly electrophilic malononitrile group. This combination of a constrained bicyclic system and a potent Michael acceptor offers a versatile platform for the design of targeted therapies. The indane moiety provides a rigid scaffold that can be functionalized to achieve specific interactions with biological targets, while the malononitrile group is known to participate in various biological processes, including the modulation of enzyme activity and cellular signaling pathways.

Benzylidenemalononitrile derivatives, in general, have garnered significant attention in the scientific community for their broad spectrum of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1] The unique electronic and structural features of the 2-(2,3-dihydro-1H-inden-1-ylidene)malononitrile core suggest that its derivatives could exhibit enhanced potency and selectivity, making them attractive candidates for further investigation.

Synthesis of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile Derivatives

The primary and most efficient method for synthesizing the title compounds is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of a carbonyl compound (in this case, a substituted 1-indanone) with an active methylene compound (malononitrile).[1][2]

General Synthetic Protocol: Knoevenagel Condensation

The synthesis of 2-(2,3-dihydro-1H-inden-1-ylidene)malononitrile derivatives can be readily achieved through the following general procedure:

dot

Caption: General workflow for the synthesis of 2-(2,3-dihydro-1H-inden-1-ylidene)malononitrile derivatives via Knoevenagel condensation.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve the substituted 1-indanone (1.0 eq) and malononitrile (1.1-1.5 eq) in a suitable solvent. Environmentally benign options such as water or ethanol are preferred, and solvent-free "grinding" methods have also proven effective for similar reactions.[3]

-

Catalyst Addition: To the stirred solution, add a catalytic amount of a base. Common choices include piperidine or ammonium acetate. For greener approaches, agro-waste extracts or nano-catalysts can be employed.[3]

-

Reaction Progression: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]

-

Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a cold solvent (e.g., water or ethanol) to remove any unreacted starting materials and catalyst.[4]

-

Purification: The final product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 2-(substituted-2,3-dihydro-1H-inden-1-ylidene)malononitrile derivative.

Causality Behind Experimental Choices

-

Choice of Catalyst: The basic catalyst is crucial for deprotonating the active methylene group of malononitrile, thereby generating a nucleophilic carbanion that attacks the carbonyl carbon of the 1-indanone. The choice of a mild base like ammonium acetate is often preferred to minimize side reactions.

-

Solvent Selection: While traditional organic solvents can be used, the shift towards greener chemistry has highlighted the efficacy of water or even solvent-free conditions for Knoevenagel condensations.[3][5] This not only reduces the environmental impact but can also simplify product isolation, as the product often precipitates directly from the reaction medium.

-

Microwave-Assisted Synthesis: For accelerating reaction times and improving yields, microwave-assisted synthesis presents a viable alternative to conventional heating.[5][6]

Therapeutic Potential and Structure-Activity Relationships (SAR)

While direct biological data on a wide range of 2-(2,3-dihydro-1H-inden-1-ylidene)malononitrile derivatives is emerging, the extensive research on structurally related compounds, such as benzylidenemalononitriles and 2-arylidene-1-indanones, provides a strong foundation for predicting their therapeutic utility.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of compounds containing the benzylidenemalononitrile moiety.[7][8] The proposed mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

3.1.1. Potential Mechanisms of Action

-

Tubulin Polymerization Inhibition: The rigid indane scaffold, similar to other tubulin inhibitors, may allow derivatives to bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[9][10]

-

Kinase Inhibition: The core structure may serve as a scaffold for the design of inhibitors of various protein kinases that are often dysregulated in cancer.

-

Induction of Oxidative Stress: The electrophilic nature of the malononitrile group can lead to the depletion of intracellular glutathione and the generation of reactive oxygen species (ROS), preferentially targeting cancer cells which often have a compromised antioxidant defense system.

dot

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 5. arkat-usa.org [arkat-usa.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current Advances of Tubulin Inhibitors in Nanoparticle Drug Delivery and Vascular Disruption/Angiogenesis [mdpi.com]

Theoretical and computational studies of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational overview of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, a molecule of significant interest due to its unique electronic structure and potential as a scaffold in medicinal chemistry and materials science. This document synthesizes experimental data with computational methodologies to offer a deep understanding of its molecular properties. We will explore its synthesis, detailed structural and spectroscopic characterization, and advanced computational analyses using Density Functional Theory (DFT). The causality behind methodological choices is explained, providing a self-validating framework for researchers seeking to work with this or similar compounds.

Introduction: The Significance of the Indenylidene Malononitrile Scaffold

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile belongs to a class of compounds characterized by an indane framework connected to a malononitrile group through an exocyclic double bond. This arrangement creates a conjugated system that imparts distinct electronic and optical properties. The indane moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. The malononitrile group, with its two electron-withdrawing cyano (C≡N) groups, is a potent pharmacophore and a versatile building block in organic synthesis.[1][2] The combination of these two fragments in a single molecule makes it a compelling target for both fundamental research and applied drug discovery. This guide will elucidate the key characteristics of this molecule from both experimental and theoretical perspectives.

Synthesis and Reaction Mechanism

The most common and efficient method for synthesizing 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is the Knoevenagel condensation. This well-established reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with a ketone (1-indanone).

Causality of Experimental Choice: The Knoevenagel condensation is selected for its high efficiency and atom economy. The reaction is driven by the formation of a stable, conjugated final product. The choice of a base catalyst (e.g., piperidine, pyridine, or a solid catalyst) is critical; it must be strong enough to deprotonate the acidic methylene protons of malononitrile, thereby generating the nucleophilic carbanion, but not so strong as to cause unwanted side reactions with the 1-indanone starting material.

Experimental Protocol: Knoevenagel Condensation

-

Reactant Preparation : In a round-bottom flask, dissolve 1-indanone (1.0 eq) and malononitrile (1.1 eq) in a suitable solvent such as ethanol or toluene. The slight excess of malononitrile ensures the complete consumption of the ketone.

-

Catalyst Addition : Add a catalytic amount of a weak base, such as piperidine or pyridine (0.1 eq).

-

Reaction Condition : Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material (1-indanone) is no longer visible.

-

Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent is removed under reduced pressure.

-

Purification : The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile as a crystalline solid.

Reaction Visualization

Caption: Knoevenagel condensation of 1-indanone and malononitrile.

Structural and Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous structural confirmation of the title compound.

X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[3] For molecules like 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, SC-XRD analysis provides precise measurements of bond lengths, bond angles, and torsional angles. Studies on structurally similar compounds, such as 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile, reveal that the core structure is nearly planar.[4][5] This planarity is a direct consequence of the extensive π-conjugation across the molecule, which is crucial for its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[6]

-

¹H-NMR Spectroscopy : The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The aromatic protons on the indane ring typically appear as multiplets in the 7.0-8.0 ppm range. The two methylene groups (-CH₂-) of the indane moiety are diastereotopic and will appear as distinct multiplets, often in the 2.5-3.5 ppm range.

-

¹³C-NMR Spectroscopy : The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include the two nitrile carbons (C≡N) around 114-116 ppm, the carbons of the exocyclic double bond, and the distinct signals for the aromatic and aliphatic carbons of the indane ring.[7]

Table 1: Predicted NMR Chemical Shifts

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.0 - 8.0 (multiplets) | 120 - 145 |

| Methylene C-H₂ | 2.5 - 3.5 (multiplets) | 30 - 40 |

| C=C (exocyclic) | - | 80 - 165 |

| C≡N | - | 114 - 116 |

Vibrational and Electronic Spectroscopy

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent and diagnostic peak for 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is the sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration, typically found in the range of 2220-2230 cm⁻¹. Other important vibrations include C=C stretching from the aromatic ring and the exocyclic double bond (1600-1650 cm⁻¹) and C-H stretching from the aromatic and aliphatic regions.[8][9]

-

UV-Visible (UV-Vis) Spectroscopy : This technique provides insight into the electronic transitions within the conjugated π-system. The extended conjugation in the title molecule is expected to result in strong absorption bands in the UV-Vis region. Computational studies on similar chromophores, like 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, show intense electronic transitions that are well-predicted by Time-Dependent DFT (TD-DFT) calculations.[10][11] These transitions are typically assigned to π → π* excitations within the conjugated system.[12][13]

Theoretical and Computational Modeling

Computational chemistry provides invaluable insights into molecular structure, stability, and reactivity, complementing experimental findings. Density Functional Theory (DFT) is the workhorse method for these investigations due to its excellent balance of accuracy and computational cost.[9][14]

Rationale for Methodology : The B3LYP functional combined with a Pople-style basis set like 6-311G(d,p) is a widely accepted and validated method for calculating the properties of organic molecules.[10][11] This level of theory reliably predicts geometries, vibrational frequencies, and electronic properties, allowing for a direct comparison with experimental data.

Computational Workflow

Caption: A standard workflow for the computational analysis of a molecule.

Optimized Geometry and Vibrational Frequencies

The first step in any computational study is to find the lowest energy structure of the molecule (geometry optimization). The calculated bond lengths and angles can then be compared with experimental X-ray data to validate the computational method. A subsequent frequency calculation confirms that the optimized structure is a true energy minimum and allows for the theoretical prediction of the IR spectrum.[9]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic properties.[15]

-

HOMO : Represents the ability to donate an electron.

-

LUMO : Represents the ability to accept an electron. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and optical properties. A smaller gap suggests the molecule is more polarizable and will have electronic transitions at longer wavelengths.

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis

-

NBO Analysis : This method investigates charge distribution and intramolecular charge transfer (ICT) interactions.[10][11] For the title compound, NBO analysis can quantify the electron-withdrawing effect of the malononitrile group and the resulting polarization of the π-system, which stabilizes the molecule.

-

MEP Analysis : The MEP map is a visual representation of the electrostatic potential on the electron density surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the MEP map would likely show a negative potential (red/yellow) around the nitrogen atoms of the nitrile groups, indicating their potential to act as hydrogen bond acceptors or coordinate to metal ions.

Potential Applications in Drug Development

The structural features of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile make it an attractive candidate for drug discovery programs.

-

Pharmacophoric Significance : The nitrile group is a bioisostere for various functional groups and can participate in crucial hydrogen bonding and dipole-dipole interactions with biological targets.[2] Its presence in over 30 approved drugs highlights its acceptance and utility in medicinal chemistry.

-

Molecular Docking Simulations : The computationally optimized structure serves as an ideal input for molecular docking studies.[4] These simulations can predict the binding affinity and orientation of the molecule within the active site of a target protein, providing a rational basis for designing more potent and selective inhibitors. For instance, similar malononitrile derivatives have been docked against various enzymes to explore their potential therapeutic activities.[4]

Conclusion

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is a molecule with a rich chemical profile, characterized by an extended π-conjugated system and potent pharmacophoric groups. This guide has detailed the synergy between experimental techniques and computational chemistry in providing a holistic understanding of its properties. The synthesis is readily achievable via Knoevenagel condensation, and its structure can be unequivocally confirmed through a combination of spectroscopic methods. Theoretical studies, particularly using DFT, further illuminate its electronic structure, reactivity, and potential for intramolecular charge transfer. The insights gained from these combined approaches provide a solid foundation for researchers and drug development professionals to explore the potential of this and related scaffolds in the design of novel functional materials and therapeutic agents.

References

-

ResearchGate. (2025). Michael addition of malononitrile to indenones: Synthesis and characterization of 2-(1-oxo-2,3-dihydro-1H-inden-2-yl) (aryl)(methyl)malononitrile derivatives. Available from: [Link]

-

ResearchGate. (n.d.). 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile. Available from: [Link]

-

ResearchGate. (n.d.). NMR Analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene. Available from: [Link]

-

National Institutes of Health. (2019). Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile. PMC. Available from: [Link]

-

ResearchGate. (2019). (PDF) Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene) malononitrile. Available from: [Link]

-

PubChem. (n.d.). 2-(6-methyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. Available from: [Link]

-

MDPI. (2023). 2-(2,7-Bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile. Available from: [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. Available from: [Link]

-

PubMed. (n.d.). 2H-indene-1,3-dione by DFT Calculations, NMR and IR Spectroscopy. Available from: [Link]

-

PubMed. (n.d.). Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile. Available from: [Link]

-

ResearchGate. (n.d.). Molecular Dynamics and DFT Structural, Spectroscopic, Electronic, and Biochemical Characterization of 2-(1-Methyl-2-Oxoindolin-3-Ylidene) Malononitrile Using Noncovalent Interaction Analysis. Available from: [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene. Available from: [Link]

-

SpectraBase. (n.d.). Malononitrile, 2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1-ylidene)-. Available from: [Link]

-

National Institutes of Health. (n.d.). 2-(3-Chloro-1,2-dihydropyrazin-2-ylidene)malononitrile. PMC. Available from: [Link]

-

Royal Society of Chemistry. (2022). A facile synthesis of 1,3-dioxo-2-indanilidene-heterocyclic scaffolds and indenoquinoxalines through reaction of ninhydrin-malononitrile adduct with diverse N-binucleophiles. Available from: [Link]

-

National Institutes of Health. (n.d.). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PMC. Available from: [Link]

-

International Journal of ChemTech Research. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. Available from: [Link]

-

DergiPark. (n.d.). Density Functional Theory and Ab Initio Hartree-Fock Computational Study of 2-[1-Acetyl-3-Methyl-4,5-Dihydro-1H-1,2,4-Triazol-5-. Available from: [Link]

-

ResearchGate. (n.d.). UV-Vis spectra of various forms of 2-hydroxy-6-nitro-1-naphthaldehyde.... Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. Available from: [Link]

-

National Institutes of Health. (n.d.). 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile. PMC. Available from: [Link]

-

ResearchGate. (n.d.). The UV/Vis absorption spectra of 1 a, 2 a and 3 aa in 25 μM acetonitrile. Available from: [Link]

-

National Institutes of Health. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Available from: [Link]

-

Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Available from: [Link]3%3A_X-ray_Crystallography)

Sources

- 1. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]

- 9. Structural study of 2-(1-oxo-1 H-inden-3-yl)-2H-indene-1,3-dione by DFT calculations, NMR and IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

Solubility Profiling of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile: A Methodological Whitepaper

An In-Depth Technical Guide for Researchers

Abstract

The determination of a compound's solubility in various organic solvents is a foundational step in chemical research, process development, and pharmaceutical science. This guide provides a comprehensive framework for systematically determining the solubility of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, a molecule of interest in organic synthesis and materials science. We present a narrative built on established principles, detailing the theoretical underpinnings of solubility, the rationale behind solvent selection, and robust, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for equilibrium solubility determination via the shake-flask method and subsequent quantification using UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Introduction and Strategic Importance

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile (CAS 2510-01-2) is an organic compound featuring a non-polar indene backbone fused with the highly polar malononitrile group.[1] This structural dichotomy imparts unique physicochemical properties that are of significant interest in the synthesis of advanced materials and heterocyclic compounds.[2][3][4][5] The utility of such a molecule in any application—from reaction scale-up to formulation and materials engineering—is fundamentally governed by its solubility characteristics. A thorough understanding of its solubility profile in common organic solvents is not merely academic; it is a critical prerequisite for rational process design, enabling informed decisions on solvent choice for synthesis, purification, and final product formulation.

This guide eschews a simple data sheet in favor of a deep methodological dive. We will explore the causality behind experimental design, empowering the researcher not only to generate accurate solubility data for the title compound but also to apply these principles to other molecules of interest.

Physicochemical Landscape of the Solute

Before any experimental work, a theoretical assessment of the solute's properties provides a predictive framework for its behavior.

2.1. Molecular Structure and Properties

-

Molecular Formula: C₁₂H₈N₂[1]

-

Molecular Weight: 180.21 g/mol [1]

-

Structural Features: The molecule consists of a bicyclic aromatic hydrocarbon component (dihydroindene), which is inherently non-polar, and a dinitrile group (=C(CN)₂), which introduces significant polarity and hydrogen bond accepting capabilities.

-

Predicted Lipophilicity (LogP): 2.43[1]

-

Topological Polar Surface Area (TPSA): 47.58 Ų[1]

The calculated LogP value suggests a moderate lipophilicity, predicting that the compound will be more soluble in organic solvents than in water. The principle of "like dissolves like" is the guiding tenet here; solvents with polarity characteristics intermediate between the highly non-polar and highly polar extremes are likely to be effective.[6][7]

2.2. The Critical Role of the Solid State

The thermodynamic solubility limit is defined for a specific solid-state form of the compound at equilibrium.[8] Polymorphism, or the existence of different crystal lattice arrangements, can significantly alter solubility. It is imperative for reproducible studies that the solid-state form of the 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile starting material is consistent. Techniques such as Differential Scanning Calorimetry (DSC) to determine the melting point and X-ray Powder Diffraction (XRPD) to identify the crystal form are highly recommended for initial material characterization.

Designing the Solubility Screening Study

A systematic approach to determining solubility involves a logical workflow from solvent selection to final data analysis. The following diagram outlines the comprehensive process.

Sources

- 1. chemscene.com [chemscene.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tsijournals.com [tsijournals.com]

- 4. New multicomponent reactions in water: a facile synthesis of 1,3-dioxo-2-indanilidene-heterocyclic scaffolds and indenoquinoxalines through reaction of ninhydrin-malononitrile adduct with diverse N-binucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.ws [chem.ws]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

Foreword: The Imperative of Thermal Stability in Drug Development

In the landscape of modern drug discovery and development, the intrinsic physicochemical properties of active pharmaceutical ingredients (APIs) and advanced intermediates are of paramount importance. Among these, thermal stability is a critical attribute that dictates a compound's viability for manufacturing, formulation, and storage. For novel molecules such as 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, a thorough understanding of its behavior under thermal stress is not merely an academic exercise but a fundamental prerequisite for its progression through the development pipeline. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the thermal stability of this compound, grounded in established analytical principles and field-proven insights.

Introduction to 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, with the CAS number 2510-01-2, is a molecule of interest due to its structural motifs, which are prevalent in various biologically active compounds.[1][2] The presence of the malononitrile group, a versatile building block in organic synthesis, suggests its potential utility in the creation of complex heterocyclic systems.[3][4][5] Malononitrile derivatives have been explored for a range of applications, including the synthesis of pharmaceuticals and dyes.[6][7]

The core structure, an indene framework, is also a common feature in medicinal chemistry. Given its potential as an intermediate or API, a comprehensive thermal analysis is crucial to de-risk its development. Thermal instability can lead to degradation, loss of potency, and the formation of potentially toxic impurities.

Anticipated Thermal Behavior: Insights from Structural Analogs

Direct experimental data on the thermal decomposition of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is not extensively available in public literature. However, by examining its constituent parts—the malononitrile group and the indene core—we can formulate a hypothesis regarding its potential thermal liabilities.

The parent compound, malononitrile, is known to undergo exothermic polymerization at temperatures above 130°C, which can be violent.[8][9][10] This reactivity is driven by the acidic methylene protons and the propensity of the nitrile groups to participate in addition reactions. Upon heating, malononitrile can also decompose to produce highly toxic fumes, including hydrogen cyanide and nitrogen oxides.[8][9]

While the substitution on the methylene carbon in 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile precludes the typical base-catalyzed polymerization of malononitrile itself, the high electron density and reactivity of the malononitrile moiety remain a potential source of instability. The conjugated system in the target molecule could influence its thermal behavior, potentially leading to different decomposition pathways compared to simple alkyl malononitriles.

A Validated Experimental Framework for Thermal Stability Assessment

To rigorously characterize the thermal stability of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, a multi-technique approach is essential. The following experimental workflow is proposed as a self-validating system, providing a comprehensive understanding of the material's behavior under thermal stress.

Figure 1: A comprehensive experimental workflow for assessing the thermal stability of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile.

Step-by-Step Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Purge Gas: Nitrogen (inert atmosphere) at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition, which may not be relevant to storage conditions in well-sealed containers.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A standard rate of 10°C/min provides a good balance between resolution and experimental time.

-

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which a 5% mass loss is observed.

-

Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).

-

Note the percentage of residual mass at the end of the experiment.

-

Step-by-Step Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify melting point, phase transitions, and to characterize exothermic or endothermic decomposition events.[11][12][13]

Instrumentation: A calibrated differential scanning calorimeter.[14]

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. Hermetic sealing is essential to contain any evolved gases and to prevent sublimation.

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp from 25°C to a temperature approximately 50°C above the decomposition onset observed in TGA, at a heating rate of 10°C/min. This ensures that all relevant thermal events are captured.

-

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify the melting point as the peak of the endothermic event.

-

Characterize any other endothermic or exothermic events. An exotherm concurrent with mass loss in TGA is indicative of decomposition.

-

Integrate the area under any exothermic peaks to quantify the energy released during decomposition (in J/g). A high heat of decomposition can indicate a significant thermal hazard.

-

Interpreting the Data: A Hypothetical Scenario

Based on the chemistry of malononitrile derivatives, a plausible set of results for the thermal analysis of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is presented below. This serves as an illustrative example of how to interpret the experimental data.

Table 1: Hypothetical Thermal Analysis Data

| Parameter | Method | Result | Interpretation |

| Melting Point | DSC | 155 - 160 °C | Sharp endotherm, indicating a crystalline solid with a defined melting range. |

| Tonset (5% mass loss) | TGA | ~220 °C | The compound is stable up to this temperature under the experimental conditions. |

| Decomposition Event | DSC | Sharp exotherm starting at ~225 °C | The decomposition process is energetic and potentially hazardous. |

| Heat of Decomposition | DSC | -350 J/g | A significant amount of energy is released, warranting further safety evaluation. |

| Major Mass Loss Step | TGA | 220 - 300 °C | A single, rapid decomposition step is observed. |

| Residual Mass @ 600°C | TGA | < 5% | The compound decomposes almost completely, leaving little char. |

Proposed Decomposition Pathway and Evolved Gas Analysis

The significant exothermic decomposition suggests a complex chemical transformation. A potential decomposition pathway could involve the cleavage of the malononitrile group and subsequent reactions.

Figure 2: A plausible high-level decomposition pathway for 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile under thermal stress.

To validate this proposed pathway and to fully understand the risks associated with the decomposition, Evolved Gas Analysis (EGA) using a hyphenated technique such as TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) is strongly recommended. This would allow for the definitive identification of gaseous byproducts, such as hydrogen cyanide, which is a critical safety consideration.

Conclusion and Recommendations

A thorough understanding of the thermal stability of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is essential for its safe and effective use in research and drug development. The experimental framework detailed in this guide, combining TGA and DSC as primary screening tools, provides a robust methodology for this characterization.

Key Recommendations:

-

Initial Screening: Always perform TGA and DSC analysis on any new batch of the material to establish a baseline thermal profile.

-

Safety Assessment: If a significant exotherm is observed, further analysis using Accelerating Rate Calorimetry (ARC) should be considered to model worst-case thermal runaway scenarios.

-

Impurity Profiling: Be aware that the thermal stability can be influenced by impurities from the synthesis.[15][16][17][18]

-

Handling Precautions: Given the potential for the release of toxic gases such as HCN, all handling of the material at elevated temperatures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

By adhering to these principles and methodologies, researchers can confidently assess the thermal stability of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, ensuring both the safety of laboratory personnel and the integrity of the developmental process.

References

-

MDPI. Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. [Link]

-

IPCS. ICSC 1466 - MALONONITRILE. [Link]

-

ACS Publications. Chemistry of malononitrile. [Link]

-

PubChem. 2-(6-methyl-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. [Link]

-

ResearchGate. Differential Scanning Ca lori metry. [Link]

-

TSI Journals. Synthesis of novel heterocyclic 2-(2-ylidene) malononitrile. [Link]

-

ResearchGate. (PDF) The Chemistry of Malononitrile and its derivatives. [Link]

-

PubChem. Malononitrile. [Link]

-

Wikipedia. Malononitrile. [Link]

-

National Center for Biotechnology Information. Differential scanning calorimetry. [Link]

-

RSC Publishing. One-pot photoenzymatic synthesis of β-chiral malononitrile derivatives. [Link]

-

PubChem. 2-(5(6)-Fluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. [Link]

-

PubMed Central. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. [Link]

-

ChemSynthesis. 2-(2-methyl-8H-indeno[1,2-d][8][19]thiazol-8-ylidene)malononitrile. [Link]

-

ResearchGate. Differential Scanning Calorimetry. [Link]

-

ResearchGate. Synthesis of 2-arylidenemalononitrile and 5-arylidene barbituric acid.... [Link]

-

ResearchGate. (PDF) Kinetic Analysis of Illite Dehydroxylation Based on Differential Scanning Calorimetry. [Link]

-

ACS Omega. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. [Link]

-

PubMed. Thermal characterization and separation of whey proteins by differential scanning calorimetry. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2510-01-2|2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile|BLD Pharm [bldpharm.com]

- 3. tsijournals.com [tsijournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Malononitrile - Wikipedia [en.wikipedia.org]

- 7. One-pot photoenzymatic synthesis of β-chiral malononitrile derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. ICSC 1466 - MALONONITRILE [chemicalsafety.ilo.org]

- 9. MALONONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Differential scanning calorimetry [pubmed.ncbi.nlm.nih.gov]

- 13. Thermal characterization and separation of whey proteins by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | 1080-74-6 [sigmaaldrich.com]

Unlocking the Potential of Indenylidene Malononitrile Compounds: A Technical Guide to their Electronic Properties and Applications

Introduction: The Allure of the Indenylidene Malononitrile Core

Indenylidene malononitrile and its derivatives represent a fascinating class of organic molecules that have garnered significant attention from both materials scientists and medicinal chemists. At their core, these compounds feature a unique electron-accepting indenylidene malononitrile moiety, which, when coupled with various electron-donating groups, gives rise to a powerful "push-pull" electronic structure. This intramolecular charge-transfer characteristic is the wellspring of their intriguing and highly tunable electronic and photophysical properties.

This technical guide provides a comprehensive exploration of the electronic properties of indenylidene malononitrile compounds. It is designed for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also practical, field-proven insights into their synthesis, characterization, and application. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

I. The Electronic Architecture: Understanding the "Push-Pull" System

The fundamental electronic behavior of indenylidene malononitrile derivatives stems from the juxtaposition of an electron-donating fragment and the electron-withdrawing indenylidene malononitrile core. The indene ring system, fused to a cyclopentadiene ring, provides a rigid and planar scaffold. The malononitrile group, with its two strongly electron-withdrawing cyano (-CN) groups, creates a region of low electron density, effectively acting as an electron sink.

When an electron-donating group (e.g., an amine, alkoxy, or thiophene group) is strategically placed on the indene framework, a significant intramolecular charge transfer (ICT) is established upon photoexcitation. This ICT is the primary determinant of the molecule's electronic and optical properties.

Key Electronic Parameters